(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid

Solid-Phase Peptide Synthesis Physicochemical Characterization Purification

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, commonly known as Fmoc-D-3-thienylalanine (CAS 220497-90-5), is a non-proteinogenic amino acid derivative. It is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS).

Molecular Formula C22H19NO4S
Molecular Weight 393.5 g/mol
Cat. No. B15543810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid
Molecular FormulaC22H19NO4S
Molecular Weight393.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1
InChIKeyLSBZJMRHROCYGY-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid: A Protected D-Thienylalanine Building Block for Solid-Phase Peptide Synthesis


(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid, commonly known as Fmoc-D-3-thienylalanine (CAS 220497-90-5), is a non-proteinogenic amino acid derivative. It is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound features an Fmoc-protected α-amino group on a D-configured alanine backbone, substituted with a 3-thiophene ring at the β-position . This structure allows for the site-specific introduction of a D-3-thienylalanine residue into peptide sequences, enabling the exploration of structure-activity relationships and the modulation of peptide properties .

Why Fmoc-D-3-thienylalanine is Not Interchangeable with Closely Related Analogs in Peptide Design


In peptide research, Fmoc-D-3-thienylalanine cannot be simply substituted with its L-enantiomer (Fmoc-L-3-thienylalanine), positional isomers (Fmoc-D-2-thienylalanine), or other aromatic D-amino acids (Fmoc-D-Phe-OH) without fundamentally altering the resulting peptide's properties. The specific combination of D-stereochemistry and the 3-thiophene ring dictates the molecule's three-dimensional conformation, electronic distribution, and susceptibility to enzymatic degradation [1][2]. Even seemingly minor changes, such as shifting the sulfur atom from the 3- to the 2-position on the thiophene ring, can drastically affect the aromatic system's geometry and its ability to engage in key non-covalent interactions like π-stacking with biological targets [1]. The quantitative evidence below highlights these critical differences that directly impact scientific selection and procurement.

Quantitative Differentiation of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid from Key Analogs


Melting Point Comparison: Fmoc-D-3-thienylalanine vs. Positional Isomer and L-Enantiomer

The melting point of Fmoc-D-3-thienylalanine (184.2 °C) [1] is significantly higher than its 2-thienyl positional isomer (Fmoc-D-2-thienylalanine, 169 °C) and lower than its L-enantiomer (Fmoc-L-3-thienylalanine, 188.4 °C) . This distinct thermal property can serve as a critical quality control (QC) parameter for identity confirmation and purity assessment, differentiating it from closely related compounds that might co-elute or be mistaken for the target molecule during synthesis and purification workflows.

Solid-Phase Peptide Synthesis Physicochemical Characterization Purification

Enantiomeric Purity: A Critical Specification for Stereospecific Peptide Design

For research applications requiring stereochemically pure peptides, the enantiomeric purity of the building block is paramount. Fmoc-D-3-thienylalanine is commercially available with stringent enantiomeric purity specifications. For example, the related Novabiochem® Fmoc-D-Thi-OH (2-thienyl isomer) is supplied with an enantiomeric purity of ≥99.0% (a/a) . Procurement of the 3-thienyl isomer from reputable vendors should specify similar high chiral purity (e.g., ≥98% or ≥99%), which directly ensures the final peptide product consists solely of the desired D-isomer. This is a non-negotiable parameter when comparing suppliers, as the presence of even a small percentage of the L-enantiomer can lead to different biological activities or confounding experimental results.

Peptide Therapeutics Chiral Purity Quality Control

Enhanced Proteolytic Stability Conferred by D-Amino Acid Substitution in Antimicrobial Peptides

A systematic study on antimicrobial peptide (AMP) stability demonstrated that substituting L-amino acids with D-amino acids significantly enhances resistance to proteolytic degradation. Peptide derivatives containing D-amino acid substitutions, including those with thienylalanine, exhibited improved stability in the presence of trypsin, human plasma, and secreted bacterial proteases compared to their all-L counterparts [1]. The study quantitatively assessed the degradation of modified AMPs using LC-MS, confirming that the D-amino acid modification strategy, as enabled by building blocks like Fmoc-D-3-thienylalanine, directly leads to a longer peptide half-life in biological matrices [1].

Antimicrobial Peptides Protease Resistance Drug Stability

Optimal Application Scenarios for (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(thiophen-3-yl)propanoic acid Based on Differentiated Properties


Design and Synthesis of Proteolytically Stable Peptide Therapeutics and Antimicrobials

Leveraging the established class-level evidence that D-amino acids enhance proteolytic resistance [1], Fmoc-D-3-thienylalanine is an ideal building block for creating peptide drug candidates intended for in vivo use. Its incorporation can extend the half-life of therapeutic peptides in the bloodstream, reducing dosing frequency and improving efficacy. This is particularly relevant for developing next-generation antimicrobial peptides (AMPs) that must withstand degradation by host and pathogen proteases.

Structure-Activity Relationship (SAR) Studies of Peptide-Protein Interactions

The unique combination of D-stereochemistry and the 3-thiophene ring makes this compound a powerful probe for SAR studies. Researchers can systematically replace a natural L-phenylalanine residue with Fmoc-D-3-thienylalanine to interrogate the stereochemical and electronic requirements of a peptide-protein binding interface. The distinct geometry and electronic profile of the 3-thienyl group, compared to phenyl or 2-thienyl [2], can reveal subtle binding interactions that would be missed with more common analogs.

Development of Peptide-Based Catalysts and Functional Materials

The well-defined physicochemical properties, such as its distinct melting point (184.2 °C) [3], facilitate the reliable incorporation of Fmoc-D-3-thienylalanine into complex peptide sequences for non-biological applications. Its sulfur-containing heterocycle can serve as a metal-coordination site or participate in unique electronic interactions, making it a building block of choice for constructing peptide-based catalysts, molecular sensors, or self-assembling nanomaterials where precise structural control is required.

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